DRI-C21041

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

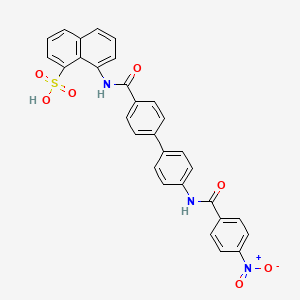

分子式 |

C30H21N3O7S |

|---|---|

分子量 |

567.6 g/mol |

IUPAC 名称 |

8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40) |

InChI 键 |

XCTCVKFDAODCNM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |

产品来源 |

United States |

Foundational & Exploratory

DRI-C21041: A Small-Molecule Inhibitor of the CD40-CD40L Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The CD40-CD40L (also known as CD154) signaling pathway is a critical co-stimulatory axis that governs a wide array of immune responses, bridging both innate and adaptive immunity. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection. DRI-C21041 is a novel small-molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between CD40 and its ligand, CD40L. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CD40-CD40L pathway.

The CD40-CD40L Signaling Pathway

The interaction between CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily expressed on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages, and CD40L, a member of the TNF superfamily transiently expressed on activated T cells, is a pivotal event in the adaptive immune response.[1][2] This engagement triggers a cascade of downstream signaling events within the CD40-expressing cell, leading to enhanced survival, proliferation, differentiation, and production of inflammatory mediators.

Key signaling cascades activated by CD40 engagement include the canonical and non-canonical NF-κB pathways, as well as the activation of mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K).[1] These pathways collectively orchestrate a cellular program that results in the upregulation of co-stimulatory molecules, cytokine and chemokine secretion, and in the case of B cells, immunoglobulin class switching and germinal center formation.[2]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Activity

| Assay Type | Description | IC50 Value | Reference |

| Cell-Free ELISA | Inhibition of CD40-CD40L protein-protein interaction. | 87 nM | [3] |

| NF-κB Reporter Assay | Inhibition of CD40L-induced NF-κB activation in biosensor cells. | 10.3 µM | [3] |

| Primary Human B-Cell Activation | Inhibition of CD40L-induced activation of primary human B lymphocytes. | 13.2 µM | [3] |

In Vivo Efficacy

| Animal Model | Study Description | This compound Dosing Regimen | Key Findings | Reference |

| Murine Islet Allograft Transplantation (under kidney capsule) | DBA/2 donor islets transplanted into diabetic C57BL/6 mice. | 10-20 mg/kg, s.c., b.i.d. | Prolonged islet allograft survival and function. | [3] |

| Murine Islet Allograft Transplantation (anterior chamber of the eye) | DBA/2 donor islets transplanted into the anterior chamber of the eye of C57BL/6 mice. | 12.5 mg/kg, s.c., b.i.d. | 80% of recipients maintained allograft integrity and function long-term. | [3] |

| Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes | Prevention of autoimmune diabetes onset in female NOD mice. | 12.5 mg/kg, s.c., b.i.d. | Reduced the incidence of diabetes from 80% to 60%. | [3] |

Selectivity and Pharmacokinetics

| Parameter | Description | Value/Finding | Reference |

| Selectivity | |||

| vs. OX40-OX40L | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |

| vs. BAFFR-BAFF | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |

| vs. TNF-R1-TNFα | Inhibition of another TNF superfamily interaction. | >30-fold selective for CD40-CD40L | [3] |

| Pharmacokinetics | |||

| Half-life (t1/2) | In C57BL/6 mice following a single 30 mg/kg subcutaneous dose. | 10.8 hours | [3] |

Note: A specific binding affinity (Kd) value for this compound has not been reported in the publicly available literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the characterization of this compound.

Cell-Free CD40-CD40L Interaction ELISA

This assay quantifies the ability of this compound to directly inhibit the binding of CD40 to CD40L in a cell-free system.

Materials:

-

96-well ELISA plates

-

Recombinant human CD40L

-

Recombinant human CD40, biotinylated

-

This compound

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant human CD40L at a concentration of 1-2 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor and Protein Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated recombinant human CD40 at a pre-determined optimal concentration. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.

-

Stopping the Reaction: Add stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Reporter Gene Assay

This cell-based assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.

Materials:

-

NF-κB reporter cell line (e.g., HEK293 or THP-1 cells stably transfected with an NF-κB-driven luciferase reporter construct)

-

Cell culture medium

-

Recombinant human CD40L

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an EC80 concentration of recombinant human CD40L. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer. The IC50 value is determined from the dose-response curve of CD40L-induced luciferase activity.

Primary Human B-Cell Activation Assay

This assay assesses the inhibitory effect of this compound on a physiologically relevant cellular response: the activation of primary human B cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

B cell isolation kit

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Recombinant human CD40L

-

Recombinant human IL-4

-

This compound

-

Proliferation dye (e.g., CFSE) or [3H]-thymidine

-

Flow cytometer or liquid scintillation counter

Procedure:

-

B-Cell Isolation: Isolate B cells from human PBMCs using a negative selection B cell isolation kit.

-

Cell Staining (Optional): For proliferation analysis by flow cytometry, label the B cells with a proliferation dye like CFSE.

-

Cell Culture: Plate the B cells in a 96-well plate.

-

Treatment and Stimulation: Add serial dilutions of this compound to the cells. Stimulate the cells with recombinant human CD40L and IL-4.

-

Incubation: Culture the cells for 3-5 days.

-

Proliferation Assessment:

-

Flow Cytometry: Harvest the cells, stain for B cell markers (e.g., CD19), and analyze the dilution of the proliferation dye by flow cytometry.

-

[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the IC50 value based on the inhibition of B-cell proliferation.

Murine Islet Allograft Transplantation Model

This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.

Animals:

-

Donor mice: DBA/2

-

Recipient mice: C57BL/6

Procedure:

-

Induction of Diabetes: Render recipient C57BL/6 mice diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Confirm diabetes by measuring blood glucose levels.

-

Islet Isolation: Isolate pancreatic islets from donor DBA/2 mice by collagenase digestion of the pancreas followed by density gradient purification.

-

Islet Transplantation: Transplant a sufficient number of islets (typically 200-400 islet equivalents) under the kidney capsule or into the anterior chamber of the eye of the anesthetized diabetic recipient mice.

-

Drug Administration: Begin treatment with this compound (e.g., 12.5 mg/kg, s.c., b.i.d.) one day before transplantation and continue for a specified period (e.g., 30-60 days). Include vehicle-treated and positive control (e.g., anti-CD40L antibody) groups.

-

Monitoring: Monitor non-fasting blood glucose levels regularly. Graft survival is defined by the maintenance of normoglycemia.

-

Endpoint Analysis: At the end of the study, grafts can be explanted for histological and immunohistochemical analysis to assess islet integrity and immune cell infiltration.

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential for the treatment of autoimmune diseases and prevention of transplant rejection. The favorable pharmacokinetic profile and efficacy in preclinical models warrant continued research and development of this and similar molecules targeting this critical immune checkpoint.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Synthesis of DRI-C21041

This document provides a comprehensive technical overview of the small molecule inhibitor this compound, focusing on its chemical structure, synthesis, biological activity, and mechanism of action as an inhibitor of the CD40-CD40L protein-protein interaction.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to block the costimulatory interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical checkpoint in the activation and regulation of immune responses.[1] The chemical structure of this compound is depicted below.

Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper. For this text-based output, a structural description is provided.)

The precise IUPAC name and detailed structural data such as X-ray crystallography information would be detailed in primary publications.

Synthesis of this compound

The synthesis of this compound has been described in detail in previous publications.[2] While the exact, step-by-step protocol is proprietary or found within specific journal articles, the general synthetic approach can be outlined as a multi-step organic synthesis process. Researchers aiming to replicate the synthesis should refer to the primary literature for specific reagents, reaction conditions, and purification methods. The synthesis is typically confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with purity assessed by high-performance liquid chromatography (HPLC) to be ≥95%.[2]

Biological Activity and Pharmacokinetics

This compound has demonstrated potent inhibitory activity in a variety of assays, effectively disrupting the CD40-CD40L signaling axis. The quantitative data from these studies are summarized in the tables below.

In Vitro Activity

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-Free ELISA | CD40-CD40L Binding | IC₅₀ | 87 nM | [2] |

| Cell-Based Assay | NF-κB Biosensor Cells | IC₅₀ | 10.3 µM | [2] |

| Cell-Based Assay | Primary Human B Lymphocytes | IC₅₀ | 13.2 µM | [2] |

In Vivo Efficacy

This compound has shown significant efficacy in animal models of transplantation and autoimmune disease. For instance, in a mouse model of islet allograft transplantation, treatment with this compound (12.5 mg/kg, b.i.d., s.c.) resulted in 80% of recipients maintaining structurally intact islets for over 50 days post-treatment cessation.[2] Furthermore, in a non-obese diabetic (NOD) mouse model, a three-month treatment regimen with this compound reduced the incidence of diabetes from 80% to 60%.[2]

Pharmacokinetics

A pharmacokinetic study in C57BL/6 mice following a single subcutaneous dose of 30 mg/kg revealed favorable properties for in vivo applications.

| Species | Dose | Route | Half-life (t₁/₂) | Reference |

| Mouse (C57BL/6) | 30 mg/kg | s.c. | 10.8 hours | [2] |

Mechanism of Action and Signaling Pathways

This compound functions by directly interfering with the binding of CD40L on activated T cells to the CD40 receptor on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. This blockade prevents the downstream signaling cascades that are crucial for immune cell activation, proliferation, and survival.

The ligation of CD40 by CD40L typically leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40.[3] This, in turn, activates several key signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/AKT pathways.[3] By inhibiting the initial CD40-CD40L interaction, this compound effectively suppresses these downstream events.

Caption: this compound inhibits the CD40-CD40L interaction, blocking downstream signaling pathways.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. The following outlines the general methodologies used in the evaluation of this compound.

In Vitro CD40-CD40L Binding Assay (ELISA)

This assay quantifies the ability of a compound to inhibit the binding of CD40 to CD40L in a cell-free system.

Caption: Workflow for the in vitro CD40-CD40L binding ELISA.

NF-κB Activation Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

-

Cell Culture: Maintain NF-κB reporter cells (e.g., HEK293 cells stably expressing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element) in appropriate media.

-

Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-incubate cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with a recombinant soluble CD40 ligand (sCD40L) to induce NF-κB activation.

-

Incubation: Incubate for a specified period (e.g., 24 hours) to allow for reporter gene expression.

-

Detection: Measure SEAP activity in the culture supernatant using a suitable substrate and a luminometer or spectrophotometer.

-

Analysis: Calculate the IC₅₀ value by plotting the inhibition of NF-κB activity against the concentration of this compound.

Pharmacokinetic Study in Mice

This protocol outlines the steps to determine the pharmacokinetic profile of this compound.

-

Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).

-

Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via the desired route (e.g., subcutaneous injection).

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration.

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters, including the half-life (t₁/₂).

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy. Its favorable pharmacokinetic profile and clear mechanism of action make it a valuable tool for research into the therapeutic potential of targeting this critical immune checkpoint in transplantation, autoimmune diseases, and oncology. Further investigation and development of this compound and related compounds are warranted.

References

- 1. What are CD40L modulators and how do they work? [synapse.patsnap.com]

- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

in vitro characterization of DRI-C21041

An In-Depth Technical Guide to the In Vitro Characterization of DRI-C21041

Introduction

This compound is a novel small-molecule inhibitor (SMI) designed to block the CD40-CD40L (also known as CD154) costimulatory protein-protein interaction (PPI).[1] This interaction is a critical immune checkpoint pathway, and its inhibition has significant therapeutic potential for treating autoimmune diseases and preventing transplant rejection.[2][3] This document provides a comprehensive overview of the , detailing its inhibitory potency, cellular activity, and direct target engagement. It is intended for researchers, scientists, and professionals involved in immunology and drug development.

Mechanism of Action

The CD40-CD40L signaling axis is a key mediator of adaptive and innate immune responses. The binding of CD40L, primarily expressed on activated T cells, to the CD40 receptor on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, triggers a downstream signaling cascade. This cascade, largely mediated by TNF receptor-associated factors (TRAFs), culminates in the activation of transcription factors, most notably NF-κB. This activation leads to immune cell proliferation, antibody production, and secretion of pro-inflammatory cytokines.[4]

This compound functions by directly interfering with the binding of CD40L to CD40.[1] Protein thermal shift analysis has suggested that the compound binds directly to CD40L.[1] By blocking this initial interaction, this compound effectively prevents the downstream signaling required for a robust immune response.

Caption: this compound mechanism of action.

Quantitative In Vitro Activity

The inhibitory potency of this compound was evaluated in a variety of biochemical and cell-based assays. The results demonstrate activity ranging from high nanomolar in a cell-free system to low micromolar in cell-based assays.

| Assay Type | System | IC50 Value | Selectivity |

| Cell-Free ELISA | Recombinant CD40-CD40L Binding | 87 nM[1] | >30-fold vs. OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα[1] |

| NF-κB Reporter Assay | CD40L-Stimulated Biosensor Cells | 10.3 µM[1] | N/A |

| B-Cell Activation | CD40L-Stimulated Primary Human B-Cells | 13.2 µM[1] | N/A |

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are outlined below. These represent standard protocols and may have been adapted by the original researchers.

Cell-Free CD40-CD40L Binding ELISA

This assay quantifies the ability of a compound to directly inhibit the protein-protein interaction between CD40 and CD40L.

-

Objective: To determine the IC50 value of this compound in a biochemical, cell-free environment.

-

Methodology:

-

Coating: High-binding 96-well plates are coated with recombinant human CD40 protein overnight at 4°C. Plates are subsequently washed and blocked with a bovine serum albumin (BSA) solution.

-

Compound Incubation: this compound is serially diluted to a range of concentrations and added to the wells.

-

Binding Reaction: Biotinylated recombinant human CD40L protein is added to the wells and incubated to allow binding to the coated CD40.

-

Detection: Plates are washed to remove unbound CD40L. Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated CD40L.

-

Readout: After a final wash, an HRP substrate (e.g., TMB) is added, and the colorimetric signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Analysis: Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.

-

NF-κB Reporter Cell-Based Assay

This assay measures the functional consequence of CD40-CD40L inhibition by quantifying the downstream activation of the NF-κB signaling pathway.

-

Objective: To determine the IC50 of this compound for inhibiting CD40L-induced cellular signaling.

-

Methodology:

-

Cell Culture: An NF-κB reporter cell line (e.g., HEK293 or THP-1) stably transfected with a CD40 receptor and an NF-κB response element driving a reporter gene (e.g., luciferase) is used.

-

Compound Treatment: Cells are plated in 96-well plates and pre-incubated with serial dilutions of this compound.

-

Stimulation: Cells are stimulated with a soluble, multimeric form of CD40L at a concentration predetermined to elicit a sub-maximal response (e.g., EC80).

-

Incubation: The plates are incubated for several hours (e.g., 6-18 hours) to allow for reporter gene expression.

-

Readout: A luciferase substrate is added to the wells, and the resulting luminescence is measured with a luminometer.

-

Analysis: The luminescence signal is normalized, and the IC50 value is calculated, representing the concentration at which this compound inhibits 50% of the CD40L-induced NF-κB activation.

-

Primary Human B-Cell Activation Assay

This assay confirms the activity of the inhibitor in primary immune cells, providing a more physiologically relevant assessment of its function.

-

Objective: To validate the inhibitory effect of this compound on primary human B lymphocytes.

-

Methodology:

-

Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

-

Compound Treatment: Isolated B cells are plated and treated with a range of this compound concentrations.

-

Stimulation: B cells are stimulated with CD40L (often in combination with IL-4 or IL-21) to induce activation, proliferation, and upregulation of surface markers.

-

Incubation: Cells are incubated for 24-72 hours.

-

Readout: Activation is assessed via flow cytometry by measuring the expression of surface markers like CD86 or CD69. A fluorescently labeled antibody against the marker is used for detection.

-

Analysis: The median fluorescence intensity (MFI) or the percentage of marker-positive cells is quantified. The IC50 is determined by plotting the inhibition of marker upregulation against the compound concentration.

-

Characterization Workflow

The in vitro characterization of a small-molecule inhibitor like this compound follows a logical progression from high-throughput biochemical screening to more complex, physiologically relevant cellular assays.

Caption: General workflow for inhibitor characterization.

Conclusion

The in vitro data for this compound demonstrate that it is a potent and selective inhibitor of the CD40-CD40L interaction. It effectively blocks the binding of the two proteins in a cell-free system and inhibits the downstream functional consequences of this interaction in both engineered reporter cell lines and primary human immune cells.[1] These findings establish this compound as a valuable tool for studying CD40-CD40L biology and as a promising lead compound for the development of novel immunomodulatory therapies.[2][3]

References

- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

- 4. eledon.com [eledon.com]

An In-depth Technical Guide to the Immunomodulatory Effects of DRI-C21041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of DRI-C21041, a novel small-molecule inhibitor. By targeting a critical immune checkpoint, this compound presents a promising therapeutic strategy for autoimmune diseases and transplant rejection. This document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action: Inhibition of the CD40-CD40L Interaction

This compound functions as a potent immunomodulator by inhibiting the interaction between the CD40 receptor and its ligand, CD40L (also known as CD154).[1][2][3] This interaction is a crucial co-stimulatory signal in the activation of the immune system, playing a pivotal role in the dialogue between innate and adaptive immunity.[4]

The CD40 receptor is primarily expressed on antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells. Its ligand, CD40L, is predominantly found on activated T cells.[5] The engagement of CD40L on a T cell with CD40 on an APC triggers a cascade of downstream signaling events. This leads to the activation, proliferation, and differentiation of B cells into antibody-producing plasma cells, as well as the enhancement of T cell expansion and cytokine secretion.[4][5]

By physically binding to CD40L, this compound allosterically blocks its ability to engage with the CD40 receptor.[6] This disruption of the CD40-CD40L axis effectively dampens the co-stimulatory signal required for a robust immune response. The consequence is a reduction in immune cell activation and infiltration at sites of inflammation or in transplanted tissues, thereby promoting immune tolerance.[1][7] This targeted approach offers a safer, more controllable, and patient-friendly oral therapeutic alternative to antibody-based immunomodulatory therapies.[1][2]

Signaling Pathway and Mechanism of Inhibition

The interaction between CD40L on activated T helper cells and CD40 on antigen-presenting cells (APCs) is a critical co-stimulatory signal. This binding event leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, initiating downstream signaling cascades. A key pathway activated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which results in the transcription of pro-inflammatory genes. This compound exerts its immunomodulatory effect by binding to CD40L, thereby preventing its interaction with CD40 and inhibiting the subsequent activation of the NF-κB pathway and the inflammatory response.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Description | IC50 Value | Reference |

| Cell-Free ELISA | Inhibition of CD40-CD40L binding. | 87 nM | [7] |

| NF-κB Biosensor Cells | Inhibition of CD40L-induced NF-κB activation. | 10.3 µM | [7] |

| Primary Human B Lymphocytes | Inhibition of CD40L-induced activation. | 13.2 µM | [7] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Treatment Details | Outcome | Reference |

| Islet Allograft (Kidney Capsule) | 12.5 mg/kg b.i.d., s.c. for 30 days. | ~50% of recipients maintained functional grafts long-term. | [7] |

| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d., s.c. for 60 days. | 80% of recipients maintained graft integrity and function for >115 days. | [7] |

| Type 1 Diabetes Prevention (NOD Mice) | 12.5 mg/kg b.i.d. for 3 months (from 5 to 18 weeks of age). | Reduced the incidence of type 1 diabetes from 80% to 60%. | [1][7] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Description | Value | Reference |

| Administration Route | Single dose injection. | 30 mg/kg, s.c. | [7] |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | 10.8 hours | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

The following diagram outlines the general workflow for assessing the efficacy of this compound in a murine islet transplantation model.

1. Murine Islet Allograft Model (Under Kidney Capsule)

-

Animals: Male and female C57BL/6 mice are used as recipients, and DBA/2 mice serve as islet donors, creating a full MHC mismatch.[7]

-

Diabetes Induction: Recipient mice are rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[2][7] Diabetes is confirmed by blood glucose levels >400 mg/dL for at least two consecutive days.[2]

-

Islet Isolation and Transplantation: Pancreatic islets are isolated from donor mice by enzymatic digestion of the pancreas, followed by purification.[7] Approximately 500 islet equivalents (IEQ) are transplanted under the kidney capsule of the diabetic recipient mice.[7]

-

Treatment Protocol: Treatment with this compound (e.g., 12.5 mg/kg) or vehicle is administered subcutaneously (s.c.) twice daily (b.i.d.), starting one day before transplantation and continuing for a specified period (e.g., 30 days).[7]

-

Monitoring and Endpoint: Graft function is monitored by measuring non-fasting blood glucose levels. Rejection is defined as a return to hyperglycemia. To confirm graft function, a nephrectomy of the graft-bearing kidney is performed at the end of the study, which should result in a rapid return to hyperglycemia.[1][7]

2. Inhibition of CD40L-induced NF-κB Activation

-

Cell Line: A stable HEK 293 cell line expressing human CD40 and containing a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element is used.

-

Assay Principle: The binding of CD40L to the CD40 receptor on these cells activates the NF-κB pathway, leading to the expression and secretion of SEAP. The amount of SEAP produced is proportional to the level of NF-κB activation.

-

Procedure:

-

The CD40/NF-κB reporter cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Recombinant human soluble CD40L is added to the wells to stimulate the CD40 receptor.

-

The plates are incubated to allow for SEAP expression and secretion.

-

The supernatant is collected, and the SEAP activity is quantified using a colorimetric substrate.

-

-

Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the CD40L-induced NF-κB activation.[7]

3. Alloantigen-Induced T Cell Expansion in Draining Lymph Nodes

-

Model Principle: This in vivo assay measures the immunosuppressive potency of a compound by its ability to inhibit the expansion of T cells in a lymph node that drains a site of alloantigen injection.[8]

-

Procedure:

-

Splenocytes are isolated from a donor mouse strain (e.g., DBA/2).

-

These allogeneic splenocytes are injected into the footpad of a recipient mouse (e.g., Balb/c).[8]

-

The recipient mice are treated with this compound or a vehicle control according to a specified dosing regimen.

-

After a set period (e.g., 3 days), the draining popliteal lymph node is harvested.[8]

-

The lymph node is dissociated into a single-cell suspension, and the total number of cells is counted.

-

-

Endpoint: A significant reduction in the number of cells in the draining lymph node of the treated group compared to the vehicle group indicates immunosuppressive activity.[8]

References

- 1. Use of Streptozotocin in Rodent Models of Islet Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. A Model for Human Islet Transplantation to Immunodeficient Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suppressive mechanisms in alloantigen-induced T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]

- 7. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of DRI-C21041 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor DRI-C21041 and its impact on the NF-κB signaling pathway. This compound has been identified as a potent inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory signal in the immune system that is a key upstream activator of the NF-κB pathway.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been evaluated in various assays to determine its inhibitory potency. The following table summarizes the key quantitative data.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Cell-free ELISA | CD40-CD40L binding | IC50 | 87 nM | [1] |

| NF-κB biosensor cells | CD40L-induced NF-κB activation | IC50 | 10.3 µM | [1] |

| Primary human B lymphocytes | CD40L-induced activation | IC50 | 13.2 µM | [1] |

Mechanism of Action: Inhibition of the CD40-CD40L Interaction

This compound functions as a small-molecule inhibitor of the interaction between CD40 and its ligand, CD40L (also known as CD154).[1][2] This interaction is a crucial co-stimulatory signal for the activation of antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells, by T helper cells. The engagement of CD40 on APCs by CD40L on activated T cells triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor.[3] By blocking this initial interaction, this compound effectively prevents the initiation of this signaling cascade, thereby inhibiting NF-κB activation.

The NF-κB signaling pathway plays a central role in regulating the expression of a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival.[4] In the context of CD40 signaling, the canonical NF-κB pathway is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the p50/p65 (RelA) heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and immunomodulatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to CD40L stimulation and its inhibition by this compound.

a. Materials:

-

HEK293 cells stably expressing human CD40 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Recombinant human CD40L.

-

This compound.

-

Assay plates (96-well, white or clear bottom).

-

Luciferase or SEAP detection reagents.

-

Luminometer or spectrophotometer.

b. Protocol:

-

Cell Plating: Seed the HEK293-CD40-NF-κB reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment: Pre-incubate the cells with the this compound dilutions for 1-2 hours.

-

Stimulation: Add recombinant human CD40L to the wells to a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL). Include control wells with cells and CD40L only (positive control) and cells with medium only (negative control).

-

Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

-

Detection: Add the appropriate detection reagent (luciferase substrate or SEAP substrate) to each well according to the manufacturer's instructions.

-

Measurement: Read the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percent inhibition of the NF-κB signal for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

An In-depth Technical Guide on the Early Research Findings of DRI-C21041 for Autoimmune Disease

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings for DRI-C21041, a novel small-molecule inhibitor targeting the CD40-CD40L protein-protein interaction for the potential treatment of autoimmune diseases. This document collates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to offer a thorough understanding of the preclinical evidence supporting this compound.

Introduction

The interaction between CD40 and its ligand, CD40L (also known as CD154), is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, including type 1 diabetes (T1D) and transplant rejection.[1][2] Small-molecule inhibitors of this interaction, such as this compound, represent a promising therapeutic strategy to modulate the immune response without the potential risks associated with antibody-based therapies.[3] Early research on this compound has demonstrated its potential in both in vitro and in vivo models of autoimmune disease.[1][2]

Mechanism of Action: Inhibition of the CD40-CD40L Signaling Pathway

This compound is a small-molecule inhibitor that disrupts the interaction between CD40L on activated T-cells and CD40 on antigen-presenting cells (APCs), such as B-cells, macrophages, and dendritic cells.[1][4] This interaction is crucial for the full activation of APCs and T-cells, leading to downstream events such as B-cell proliferation and differentiation, antibody production, and the secretion of pro-inflammatory cytokines.[4] By blocking this interaction, this compound inhibits the co-stimulatory signals necessary for an amplified immune response.[1] The engagement of CD40 by CD40L triggers the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, which in turn activates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways.[5] this compound's inhibition of the initial CD40-CD40L binding event prevents the initiation of these downstream signals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Type | IC50 Value | Reference |

|---|---|---|---|

| CD40-CD40L Binding Inhibition | Cell-free ELISA | 87 nM | [1] |

| NF-κB Activation Inhibition | NF-κB biosensor cells | 10.3 µM | [1] |

| B-Lymphocyte Activation Inhibition | Primary human B lymphocytes | 13.2 µM |[1] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing | Reference |

|---|

| Half-life (t1/2) | 10.8 hours | 30 mg/kg, s.c. |[1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment Regimen | Outcome | Reference |

|---|---|---|---|

| Islet Allograft (Kidney Subcapsular) | 12.5 mg/kg b.i.d., s.c. | ~50% of recipients maintained normoglycemia long-term | [1] |

| Islet Allograft (Anterior Chamber of the Eye) | 12.5 mg/kg b.i.d., s.c. | 80% of recipients maintained graft integrity up to 115 days | [1] |

| Non-Obese Diabetic (NOD) Mice | 5-18 weeks of age | Reduced incidence of diabetes from 80% to 60% |[1] |

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments conducted to evaluate this compound.

A cell-free ELISA was utilized to determine the IC50 value of this compound for the inhibition of the CD40-CD40L interaction. Recombinant human CD40 was coated on ELISA plates, followed by the addition of biotinylated recombinant human CD40L in the presence of varying concentrations of this compound. The binding was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. The absorbance was measured, and the IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the CD40-CD40L binding signal.

To assess the functional inhibition of CD40 signaling, an NF-κB biosensor cell line was employed. These cells are engineered to express a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB response element. The cells were stimulated with CD40L in the presence of different concentrations of this compound. The activation of the NF-κB pathway was quantified by measuring the activity of the reporter enzyme in the cell culture supernatant. The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the CD40L-induced NF-κB activation.[1]

This model was used to evaluate the in vivo immunosuppressive efficacy of this compound.

-

Animals: Donor islets were isolated from DBA/2 mice, and recipient mice were C57BL/6.[1]

-

Diabetes Induction: Recipient mice were rendered diabetic by a single intraperitoneal injection of streptozotocin.[1]

-

Islet Isolation and Transplantation: Pancreatic islets were isolated by enzymatic digestion and purified. A known number of islet equivalents were transplanted under the kidney capsule or into the anterior chamber of the eye (ACE) of the diabetic recipient mice.[1]

-

Treatment: this compound was administered subcutaneously (s.c.) twice daily (b.i.d.) at specified doses, starting the day before transplantation and continuing for a defined period. A vehicle control group was also included.[1]

-

Monitoring: Blood glucose levels of the recipient mice were monitored regularly to assess islet graft function. Graft survival was defined by the maintenance of normoglycemia.[1]

The NOD mouse model, which spontaneously develops autoimmune diabetes, was used to assess the potential of this compound in preventing disease onset.

-

Animals: Female NOD mice were used as they have a higher incidence of spontaneous diabetes.

-

Treatment: Treatment with this compound or a vehicle control was initiated in pre-diabetic mice at 5 weeks of age and continued until 18 weeks of age.[1]

-

Monitoring: The incidence of diabetes was monitored by regular measurement of blood glucose levels until the mice reached 40 weeks of age.[1]

-

Outcome: The percentage of mice that developed diabetes in the this compound-treated group was compared to the vehicle-treated control group.[1]

Conclusion

The early research findings on this compound provide a strong preclinical proof-of-concept for its potential as a therapeutic agent for autoimmune diseases. Its ability to potently inhibit the CD40-CD40L interaction, favorable pharmacokinetic profile, and significant efficacy in mouse models of islet allograft rejection and type 1 diabetes highlight its promise.[1][2] These findings warrant further investigation and development of this compound as a potential immunomodulatory drug. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in future studies.

References

- 1. Use of Streptozotocin in Rodent Models of Islet Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Non-obese diabetic (NOD) mice [bio-protocol.org]

- 5. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of DRI-C21041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRI-C21041 is a novel small molecule inhibitor targeting the CD40-CD40L costimulatory interaction, a critical pathway in immune activation and regulation. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside quantitative data organized for clarity and comparison. Visual representations of the underlying signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the therapeutic potential of this compound in the context of autoimmune diseases and transplantation.

Introduction

The interaction between CD40 on antigen-presenting cells (APCs) and CD40 ligand (CD40L or CD154) on activated T cells is a pivotal checkpoint in the adaptive immune response.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases and allograft rejection.[1][3] Small molecule inhibitors of the CD40-CD40L protein-protein interaction (PPI), such as this compound, represent a promising therapeutic strategy, potentially offering advantages over antibody-based interventions in terms of oral bioavailability, shorter half-life, and reduced immunogenicity.[3][4][5] this compound has demonstrated significant therapeutic potential in preclinical models of type 1 diabetes (T1D) and islet allograft transplantation.[3][4][5][6]

Mechanism of Action

This compound functions as a direct inhibitor of the CD40-CD40L interaction.[4] Protein thermal shift analyses indicate that this compound binds to CD40L, thereby preventing its engagement with the CD40 receptor.[4] This blockade disrupts the downstream signaling cascade that is essential for B cell activation, proliferation, and immunoglobulin class switching, as well as the activation of other APCs like dendritic cells and macrophages.[1][2]

The CD40-CD40L Signaling Pathway

The binding of CD40L to CD40 initiates the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF2, TRAF3, TRAF5, and TRAF6, to the cytoplasmic domain of CD40.[1][2][7][8] This leads to the activation of multiple downstream signaling pathways, including:

-

Canonical and Non-Canonical NF-κB Pathways: TRAF recruitment activates both the canonical (RelA/p50) and non-canonical (RelB/p52) NF-κB pathways, leading to the transcription of genes involved in inflammation, cell survival, and immune cell activation.[1][7][9][10][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: CD40 signaling also activates the JNK, p38, and ERK MAPK pathways, which are crucial for cell proliferation and differentiation.[1]

-

Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is also engaged downstream of CD40 and plays a role in cell survival and proliferation.[1]

By inhibiting the initial CD40-CD40L interaction, this compound effectively blocks the initiation of these critical signaling cascades.

Caption: CD40-CD40L signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity, as well as the pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Cell Type/System | IC50 | Reference |

| Cell-Free ELISA | CD40-CD40L Binding | Purified Proteins | 87 nM | [4] |

| NF-κB Reporter Assay | CD40L-induced NF-κB Activation | Biosensor Cells | 10.3 µM | [4] |

| B Lymphocyte Activation | CD40L-induced Activation | Primary Human B Lymphocytes | 13.2 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Study Endpoint | Treatment Dose | Outcome | Reference |

| Murine Islet Allograft (Kidney Capsule) | Allograft Survival | 12.5 mg/kg b.i.d. | Significantly prolonged survival in ~50% of recipients | [4] |

| Murine Islet Allograft (Anterior Chamber of the Eye) | Allograft Survival | 12.5 mg/kg b.i.d. | 80% of recipients maintained graft integrity and function | [4] |

| Non-Obese Diabetic (NOD) Mice | Diabetes Incidence | 12.5 mg/kg b.i.d. | Reduced incidence from 80% to 60% | [3][4] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t1/2) | Subcutaneous (s.c.) | 30 mg/kg | 10.8 hours | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document. These protocols are based on established and published methods in the field.

Cell-Free CD40-CD40L Binding ELISA

This assay quantifies the ability of this compound to inhibit the binding of soluble CD40L to immobilized CD40.

Materials:

-

Recombinant human CD40-Fc fusion protein

-

Recombinant human soluble CD40L

-

Biotinylated anti-human CD40L antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

Procedure:

-

Coat a 96-well ELISA plate with recombinant human CD40-Fc at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by a fixed concentration of recombinant human soluble CD40L (predetermined to be in the linear range of the assay).

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add biotinylated anti-human CD40L antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the cell-free CD40-CD40L binding ELISA.

NF-κB Reporter Assay

This cell-based assay measures the inhibition of CD40L-induced NF-κB activation.

Materials:

-

HEK293 cells stably expressing human CD40 and an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human soluble CD40L.

-

Luciferase assay reagent.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions for 1 hour.

-

Stimulate the cells with a predetermined EC50 concentration of recombinant human soluble CD40L.

-

Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

-

Allow the plate to cool to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Primary Human B Lymphocyte Activation Assay

This assay assesses the effect of this compound on the activation of primary human B cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

B cell isolation kit.

-

RPMI 1640 medium supplemented with 10% FBS.

-

Recombinant human soluble CD40L.

-

Recombinant human IL-4.

-

Flow cytometry antibodies (e.g., anti-CD19, anti-CD86, anti-HLA-DR).

-

FACS buffer (PBS with 2% FBS).

Procedure:

-

Isolate primary B cells from human PBMCs using a negative selection B cell isolation kit.

-

Plate the purified B cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Pre-treat the B cells with serial dilutions of this compound for 1 hour.

-

Stimulate the B cells with a combination of recombinant human soluble CD40L and IL-4.

-

Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against B cell activation markers (e.g., CD86, HLA-DR) and a B cell marker (CD19).

-

Analyze the expression of activation markers on the CD19+ B cell population by flow cytometry.

-

Determine the IC50 of this compound for the inhibition of B cell activation marker upregulation.

Murine Islet Allograft Transplantation

This in vivo model evaluates the efficacy of this compound in preventing the rejection of transplanted pancreatic islets.

Animals:

-

Donor mice (e.g., DBA/2).

-

Recipient mice (e.g., C57BL/6), rendered diabetic by streptozotocin (B1681764) (STZ) injection.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Diabetes Induction: Induce diabetes in recipient mice by a single intraperitoneal injection of STZ. Confirm diabetes by measuring blood glucose levels.

-

Transplantation:

-

Kidney Capsule: Anesthetize the diabetic recipient mouse, expose the kidney, and create a small nick in the kidney capsule. Transplant a known number of islets (e.g., 500 islet equivalents) under the kidney capsule using a polyethylene (B3416737) catheter.[3][4][5]

-

Anterior Chamber of the Eye (ACE): Anesthetize the recipient mouse and make a small incision in the cornea. Inject a small number of islets into the ACE.[4][6][12]

-

-

Treatment: Administer this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control to recipient mice, starting on the day of transplantation and continuing for a defined period (e.g., 30-60 days).[4]

-

Monitoring: Monitor graft function by regularly measuring non-fasting blood glucose levels. Graft rejection is defined as a return to hyperglycemia. For ACE transplants, graft integrity and immune cell infiltration can be monitored longitudinally using in vivo imaging techniques.[4]

Caption: Workflow for murine islet allograft transplantation studies.

Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes

This spontaneous autoimmune model is used to assess the potential of this compound to prevent the onset of T1D.

Animals:

-

Female NOD mice.

Procedure:

-

Treatment Initiation: Begin treatment with this compound (e.g., 12.5 mg/kg, b.i.d., s.c.) or vehicle control in pre-diabetic female NOD mice (e.g., at 5 weeks of age).[4]

-

Treatment Duration: Continue treatment for a specified period (e.g., until 18 weeks of age).[4]

-

Diabetes Monitoring: Monitor the mice for the onset of diabetes by weekly or bi-weekly measurement of blood glucose levels. Diabetes is diagnosed after two consecutive readings above a predetermined threshold (e.g., 250 mg/dL).[4]

-

Data Analysis: Plot the percentage of diabetes-free mice in each group over time using a Kaplan-Meier survival curve and analyze for statistical significance.

Pharmacokinetic Study

This study determines the pharmacokinetic profile of this compound in mice.

Animals:

-

C57BL/6 mice.

Procedure:

-

Drug Administration: Administer a single dose of this compound (e.g., 30 mg/kg) via subcutaneous injection.[4]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours) post-administration via a suitable method (e.g., retro-orbital or submandibular bleeding).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using appropriate pharmacokinetic modeling software.

Conclusion

This compound is a promising small molecule inhibitor of the CD40-CD40L interaction with demonstrated in vitro potency and in vivo efficacy in relevant preclinical models of islet transplantation and type 1 diabetes. Its favorable pharmacokinetic profile further supports its potential as a therapeutic agent. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other molecules targeting this critical immune checkpoint. Further studies are warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. tecan.com [tecan.com]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. einsteinmed.edu [einsteinmed.edu]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unmc.edu [unmc.edu]

- 6. research.vt.edu [research.vt.edu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. raybiotech.com [raybiotech.com]

- 12. bcm.edu [bcm.edu]

Methodological & Application

DRI-C21041: Application Notes for In Vivo Immunomodulation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of DRI-C21041, a small-molecule inhibitor of the CD40-CD40L costimulatory interaction. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in models of transplantation and autoimmune disease.

Mechanism of Action

This compound is a small-molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and CD40.[1][2] This interaction is a critical costimulatory signal in the activation of the immune system, playing a pivotal role in both cellular and antibody-mediated immune responses.[3] By blocking the CD40-CD40L pathway, this compound can suppress uncontrolled inflammatory responses, making it a promising candidate for immunomodulatory therapies.[3][4] The compound has been shown to bind to CD40L and inhibit the activation of NF-κB signaling.[1]

Signaling Pathway

The interaction between CD40 on antigen-presenting cells (APCs) and CD40L on T cells is a key checkpoint for immune activation. This engagement leads to downstream signaling that results in T cell proliferation, cytokine production, and B cell activation and antibody production. This compound acts by directly interfering with this initial protein-protein interaction.

Caption: this compound inhibits the costimulatory signal between CD40L on T cells and CD40 on APCs.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo parameters for this compound from published studies.

| Parameter | Value | Assay/Model | Source |

| In Vitro Activity | |||

| CD40-CD40L Binding IC50 | 87 nM | Cell-free ELISA | [1] |

| NF-κB Activation IC50 | 10.3 µM | NF-κB biosensor cells | [1] |

| Human B Lymphocyte Activation IC50 | 13.2 µM | Primary human B lymphocytes | [1] |

| In Vivo Efficacy: Islet Allograft Survival (Kidney Capsule) | |||

| Recipient Survival with this compound | 80% at 115 days | C57BL/6 mice with DBA/2 islets | [1] |

| Median Survival of Controls | 28 days | Vehicle-treated mice | [1] |

| In Vivo Efficacy: Islet Allograft Survival (Anterior Chamber of the Eye - ACE) | |||

| Graft Survival with this compound | High | C57BL/6 mice with DBA/2 islets | [1] |

| In Vivo Efficacy: Type 1 Diabetes Prevention | |||

| Diabetes Incidence with this compound | 60% | Female NOD mice | [2][4] |

| Diabetes Incidence in Controls | 80% | Untreated female NOD mice | [2][4] |

Experimental Protocols

Murine Islet Allograft Transplantation Model (Kidney Capsule)

This protocol describes the use of this compound to prolong the survival of pancreatic islet allografts transplanted under the kidney capsule in a fully MHC-mismatched murine model.

a. Animal Models:

-

Donors: DBA/2 mice

-

Recipients: C57BL/6 mice, rendered diabetic by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

b. Drug Formulation:

-

Prepare a solution of this compound in 20% hydroxypropyl-β-cyclodextrin (HPβCD) vehicle.

c. Experimental Procedure:

-

Islet Isolation: Isolate pancreatic islets from DBA/2 donor mice.

-

Transplantation: Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule of the diabetic C57BL/6 recipient mice.[1]

-

Treatment Administration:

-

Administer this compound subcutaneously (s.c.) at a dose of 10-20 mg/kg, twice daily (b.i.d.).[1] A particularly effective dose has been reported as 12.5 mg/kg b.i.d.[1]

-

Begin treatment on day -1 (one day before transplantation) and continue until day 30 post-transplantation.[1]

-

A control group should receive the 20% HPβCD vehicle only, following the same administration schedule.

-

-

Monitoring:

-

Monitor blood glucose levels regularly to assess graft function. Successful engraftment is defined by the return to normoglycemia.

-

Graft rejection is defined by a return to hyperglycemia.

-

At the end of the study (e.g., day 60), a unilateral nephrectomy of the graft-bearing kidney can be performed to confirm the function of the islet graft.[1]

-

Murine Islet Allograft Transplantation Model (Anterior Chamber of the Eye - ACE)

This model allows for direct, longitudinal imaging of the islet grafts.

a. Animal Models:

-

Donors: DBA/2 mice

-

Recipients: C57BL/6 mice

b. Drug Formulation:

-

Prepare this compound in 20% HPβCD vehicle.

c. Experimental Procedure:

-

Islet Isolation: Isolate islets from DBA/2 donor mice.

-

Transplantation: Transplant islets into the anterior chamber of the eye of C57BL/6 recipient mice.

-

Treatment Administration:

-

Monitoring:

-

Monitor graft survival and immune cell infiltration through direct longitudinal imaging in situ.[2]

-

Type 1 Diabetes Prevention Model

This protocol evaluates the ability of this compound to prevent the onset of autoimmune diabetes in a spontaneous mouse model.

a. Animal Model:

-

Female Non-Obese Diabetic (NOD) mice.

b. Drug Formulation:

-

Prepare this compound in 20% HPβCD vehicle.

c. Experimental Procedure:

-

Treatment Initiation: Begin treatment in pre-diabetic female NOD mice at an age before the typical onset of diabetes.

-

Treatment Administration:

-

Administer this compound subcutaneously.

-

A three-month treatment duration has been shown to be effective.[2]

-

-

Monitoring:

-

Monitor the incidence of diabetes by regularly checking for glycosuria and hyperglycemia.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo study using this compound in a murine islet transplantation model.

Caption: General workflow for in vivo evaluation of this compound in a murine islet transplant model.

References

- 1. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eledon.com [eledon.com]

- 4. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]

Application Notes and Protocols for DRI-C21041 in Mouse Models of Type 1 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells. One of the key pathways implicated in the autoimmune attack and in the rejection of transplanted insulin-producing islets is the CD40-CD40L costimulatory interaction. DRI-C21041 is a novel small-molecule inhibitor designed to block this interaction, offering a promising therapeutic strategy for both the prevention of T1D and the protection of transplanted islets.[1][2] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in established mouse models of T1D.

Mechanism of Action

This compound functions by inhibiting the protein-protein interaction between CD40 on antigen-presenting cells (APCs) and CD40 Ligand (CD40L or CD154) on activated T-cells.[2] This interaction is a critical costimulatory signal for T-cell activation, proliferation, and the subsequent inflammatory cascade that leads to beta-cell destruction in T1D and rejection of transplanted islets. By blocking this pathway, this compound can dampen the autoimmune response and promote immune tolerance.[1]

Data Presentation

The efficacy of this compound has been demonstrated in preclinical mouse models, specifically in preventing the onset of autoimmune diabetes in Non-Obese Diabetic (NOD) mice and in prolonging the survival of transplanted islets.

| Model | Treatment Group | Diabetes Incidence | Graft Survival | Reference |

| Prevention of T1D in NOD Mice | Vehicle Control | 80% | N/A | [2] |

| This compound | 60% | N/A | [2] | |

| DRI-C21095 (another SMI) | 25% | N/A | [1][2] | |

| Islet Allograft in STZ-induced Diabetic C57BL/6 Mice | Vehicle Control | Median Survival Time (MST) ~12 days | All grafts rejected by day 15 | [2] |

| This compound | MST > 30 days | Significant prolongation of graft survival | [2] |

Experimental Protocols

Detailed methodologies for key experiments using this compound in mouse models of type 1 diabetes are provided below.

Protocol 1: Prevention of Autoimmune Diabetes in NOD Mice

This protocol outlines the procedure for evaluating the efficacy of this compound in preventing the spontaneous development of type 1 diabetes in the NOD mouse model.

Materials:

-

Female NOD/ShiLtJ mice (prone to spontaneous T1D development)[3][4]

-

This compound

-

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

-

Subcutaneous injection supplies (syringes, needles)

-

Blood glucose monitoring system

Procedure:

-

Animal Acclimation: Acclimate female NOD mice for at least one week before the start of the experiment. House them in a specific pathogen-free facility.

-

Treatment Groups: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound). A typical group size is 4-5 mice.[2]

-

Drug Preparation: Prepare this compound solution in 20% HPβCD.

-

Administration:

-

Diabetes Monitoring:

-

Monitor blood glucose levels weekly from the start of the treatment.

-

Increase monitoring to twice weekly after 10 weeks of age.

-

Consider a mouse diabetic after two consecutive blood glucose readings >250 mg/dL.

-

-

Data Analysis:

-

Plot diabetes-free survival curves (Kaplan-Meier) for each group.[2]

-

Compare the incidence of diabetes between the treatment and control groups using statistical methods such as the log-rank test.

-

Protocol 2: Islet Allograft Survival in STZ-Induced Diabetic Mice

This protocol describes the use of this compound to prolong the survival of transplanted pancreatic islets in a chemically-induced model of diabetes.

Materials:

-

Donor mice: DBA/2

-

Recipient mice: C57BL/6

-

Streptozotocin (STZ)

-

Citrate buffer (for STZ preparation)

-

Collagenase (for islet isolation)

-

Ficoll gradient solutions

-

This compound

-

Vehicle: 20% HPβCD

-

Surgical instruments for transplantation

-

Blood glucose monitoring system

Procedure:

-

Induction of Diabetes in Recipient Mice:

-

Induce diabetes in C57BL/6 mice with a single high dose of STZ (e.g., 180 mg/kg, intraperitoneally).

-

Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.

-

-

Islet Isolation from Donor Mice:

-

Isolate pancreatic islets from DBA/2 donor mice using collagenase digestion followed by Ficoll gradient purification.

-

Culture isolated islets overnight before transplantation.

-

-

Islet Transplantation:

-

Anesthetize the diabetic recipient mouse.

-

Transplant approximately 500 islet equivalents (IEQ) under the kidney capsule.[2]

-

A successful transplant is confirmed by normoglycemia (blood glucose <200 mg/dL) within 48 hours post-transplantation.

-

-

Drug Administration:

-

Monitoring Graft Function:

-

Monitor blood glucose levels daily for the first week, then three times a week.

-

Graft rejection is defined as a return to hyperglycemia (blood glucose >250 mg/dL) for two consecutive readings.

-

-

Data Analysis:

-

Plot graft survival curves (Kaplan-Meier) for each group.

-

Compare median survival times between the treatment and control groups.

-

Conclusion

This compound is a promising small-molecule inhibitor of the CD40-CD40L pathway with demonstrated efficacy in preclinical mouse models of type 1 diabetes. It has shown potential in both preventing the onset of autoimmune diabetes and in prolonging the survival of transplanted islets. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of T1D and islet transplantation. These studies highlight the potential for this compound to be developed as an easily administered oral medication, which could significantly reduce the burden of immunosuppressive therapies for patients.[1]

References

- 1. news.med.miami.edu [news.med.miami.edu]

- 2. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research [medsci.org]

Application Notes and Protocols for DRI-C21041 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRI-C21041 is a small-molecule inhibitor that targets the interaction between CD40 and its ligand, CD40L (CD154). This interaction is a critical co-stimulatory signal in the activation of various immune cells, including B cells and T cells.[1] By blocking the CD40-CD40L pathway, this compound can modulate immune responses, making it a valuable tool for research in immunology, autoimmune diseases, and transplant rejection.[1][2] The primary downstream signaling pathway affected by the inhibition of the CD40-CD40L interaction is the NF-κB pathway.[3]

These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, including assessing its impact on NF-κB activation, B cell proliferation, and general cytotoxicity.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Type | Measurement | IC50 Value |

| Cell-Free ELISA | - | CD40-CD40L Binding | 87 nM |

| NF-κB Reporter Assay | NF-κB Biosensor Cells | NF-κB Activation | 10.3 µM |

| B Cell Activation | Primary Human B Lymphocytes | NF-κB Activation | 13.2 µM |

Data compiled from publicly available research.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various cell culture applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-